[4-Amino-2-(hydroxymethyl)phenyl]methanol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Reduction of 4-Formylbenzoic Acid: One common method involves the reduction of 4-formylbenzoic acid to 4-aminomethylbenzoic acid, which is then further reduced to [4-Amino-2-(hydroxymethyl)phenyl]methanol.
Hydrogenation of 4-Hydroxymethylbenzonitrile: Another method involves the hydrogenation of 4-hydroxymethylbenzonitrile in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production typically involves the use of large-scale hydrogenation reactors and high-pressure conditions to achieve efficient conversion rates. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be reduced to form various amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Catalysts: Palladium on carbon (Pd/C) is often used as a catalyst in hydrogenation reactions.
Major Products
Oxidation: 4-Formylbenzoic acid or 4-carboxybenzoic acid.
Reduction: Various amines and alcohols.
Substitution: Substituted benzyl alcohols.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-2-(hydroxymethyl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate for various enzymatic reactions, providing insights into enzyme specificity and activity .
Medicine
In medicine, this compound is used as an intermediate in the synthesis of drugs that target specific biological pathways. Its derivatives have shown potential in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of [4-Amino-2-(hydroxymethyl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways . The exact mechanism depends on the specific application and the molecular structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
4-Aminomethylbenzyl Alcohol: Similar in structure but lacks the hydroxymethyl group.
4-Hydroxybenzylamine: Similar but contains a hydroxyl group instead of a hydroxymethyl group.
4-Formylbenzoic Acid: An oxidized form of [4-Amino-2-(hydroxymethyl)phenyl]methanol.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
[4-amino-2-(hydroxymethyl)phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3,10-11H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCAOJYRZJFHAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CO)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959049-91-3 |
Source
|
Record name | [4-amino-2-(hydroxymethyl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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